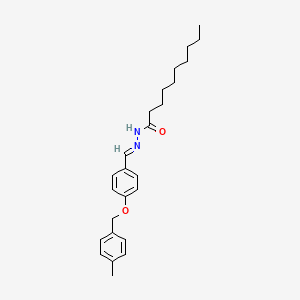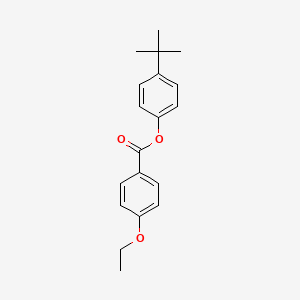
N'-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is a synthetic organic compound with the molecular formula C25H34N2O2 and a molecular weight of 394.562 g/mol This compound is characterized by the presence of a hydrazide group linked to a benzylidene moiety, which is further substituted with a 4-methylbenzyl group and a decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
-
Step 1: Preparation of 4-((4-Methylbenzyl)oxy)benzaldehyde
- React 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form 4-((4-methylbenzyl)oxy)benzaldehyde.
-
Step 2: Condensation Reaction
- Mix 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized hydrazides and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis or as antimicrobial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)dodecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)hexadecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)octadecanohydrazide
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is unique due to its specific combination of a hydrazide group with a benzylidene moiety and a decanoic acid chain. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications. Compared to its analogs with longer or shorter alkyl chains, it offers a balance of hydrophobicity and reactivity, which can be advantageous in certain chemical and biological contexts.
Propriétés
Numéro CAS |
767289-64-5 |
|---|---|
Formule moléculaire |
C25H34N2O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]decanamide |
InChI |
InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-10-25(28)27-26-19-22-15-17-24(18-16-22)29-20-23-13-11-21(2)12-14-23/h11-19H,3-10,20H2,1-2H3,(H,27,28)/b26-19+ |
Clé InChI |
WKMRKWUJWGJKBA-LGUFXXKBSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)


